molecular formula C21H18N6O6 B14735708 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide CAS No. 5199-62-2

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide

Cat. No.: B14735708
CAS No.: 5199-62-2
M. Wt: 450.4 g/mol
InChI Key: UJKMWLWARCDYRM-UHFFFAOYSA-N
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Description

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is an organic compound with the molecular formula C21H18N6O6 and a molecular weight of 450.404 g/mol This compound is characterized by the presence of cyanoethyl and nitrophenyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide typically involves the reaction of 2-cyanoethylamine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to potential modifications and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-methylphenyl)propanediamide
  • 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-chlorophenyl)propanediamide
  • 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-fluorophenyl)propanediamide

Uniqueness

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity and potential for redox reactions, making it a valuable compound for various applications .

Properties

CAS No.

5199-62-2

Molecular Formula

C21H18N6O6

Molecular Weight

450.4 g/mol

IUPAC Name

2,2-bis(2-cyanoethyl)-N,N'-bis(4-nitrophenyl)propanediamide

InChI

InChI=1S/C21H18N6O6/c22-13-1-11-21(12-2-14-23,19(28)24-15-3-7-17(8-4-15)26(30)31)20(29)25-16-5-9-18(10-6-16)27(32)33/h3-10H,1-2,11-12H2,(H,24,28)(H,25,29)

InChI Key

UJKMWLWARCDYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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